1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE

Description

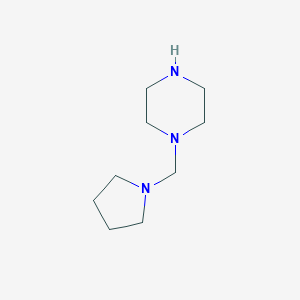

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-2-6-11(5-1)9-12-7-3-10-4-8-12/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUVVHBOMKNJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611368 | |

| Record name | 1-[(Pyrrolidin-1-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123866-44-4 | |

| Record name | 1-[(Pyrrolidin-1-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Piperazine and Pyrrolidine Scaffolds in Advanced Chemical Research

The piperazine (B1678402) and pyrrolidine (B122466) moieties are considered "privileged scaffolds" in medicinal chemistry, a testament to their frequent appearance in the structures of approved drugs and biologically active compounds. nih.govwikipedia.org Their widespread use stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to interact with a diverse range of biological targets. nih.govwikipedia.org

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug design. nih.gov Its presence in a molecule can significantly influence properties such as aqueous solubility, basicity, and the ability to cross biological membranes, which are critical for modulating pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov The flexible core structure of piperazine allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's interaction with its biological target. nih.gov Consequently, piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and antidepressant effects. nih.govresearchgate.net

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a key building block in the synthesis of numerous biologically active compounds. nih.gov Its non-planar, puckered structure provides a three-dimensional framework that can effectively explore the pharmacophore space, contributing to the stereochemistry of a molecule. nih.gov This spatial arrangement is crucial for specific interactions with biological macromolecules like proteins and enzymes. nih.gov The pyrrolidine scaffold is a component of many natural products and has been incorporated into drugs targeting a wide array of diseases, including those affecting the central nervous system and infectious agents. nih.govmdpi.com The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of different stereoisomers, which can exhibit distinct biological profiles. nih.gov

The combination of these two scaffolds into a single molecular entity offers a promising strategy for the development of novel compounds with unique biological properties. nih.gov

Research Significance of 1 Pyrrolidin 1 Ylmethyl Piperazine As a Foundational Chemical Entity

Stereoselective Synthesis Approaches for Analogues

The introduction of chirality into the this compound scaffold is crucial for modulating the pharmacological properties of its analogues. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, leading to the preparation of specific stereoisomers.

Reductive Amination Strategies and Diastereoselectivity

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly valuable in the synthesis of substituted piperazines. nih.govresearchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. The diastereoselectivity of this process is a critical consideration when constructing chiral piperazine rings.

In the context of this compound analogues, reductive amination can be employed to introduce substituents at various positions on the piperazine ring. For instance, the reaction of a chiral β-keto ester derived from an amino acid can be subjected to reductive amination to generate a 2,3-substituted 1,4-diamine, a key precursor for a 3-substituted piperazine-2-acetic acid ester. nih.gov However, maintaining stereochemical integrity during this step can be challenging, as racemization has been observed, particularly in the synthesis of phenyl-substituted piperazines. nih.gov

Manganese-mediated reductive cyclization of imines offers a simple and effective method for the diastereoselective synthesis of trans-aryl-substituted piperazines. nih.govcapes.gov.br This approach utilizes manganese(0) in the presence of a Brønsted acid to achieve the desired cyclization. nih.gov

Biocatalytic approaches using imine reductases have also emerged as a highly selective method for the synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. acs.org These enzymatic reactions proceed under mild conditions and can yield N- and C-substituted piperazines with excellent enantioselectivity. acs.org

| Method | Key Features | Stereoselectivity | Reference(s) |

| Reductive Amination of β-keto esters | Utilizes chiral amino acid precursors. | Can lead to diastereomeric mixtures; racemization is a risk. | nih.gov |

| Manganese-Mediated Reductive Cyclization | Employs Mn(0) and a Brønsted acid. | High diastereoselectivity for trans-isomers. | nih.govcapes.gov.br |

| Biocatalytic Reductive Amination | Uses imine reductases. | Excellent enantioselectivity. | acs.org |

Catalytic Enhancements in Stereoselective Preparations

The development of catalytic asymmetric methods has significantly advanced the stereoselective synthesis of piperazine and pyrrolidine derivatives. These methods often employ chiral catalysts to induce enantioselectivity in the formation of the heterocyclic rings.

Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a notable example, allowing for the synthesis of enantioenriched α-tertiary piperazin-2-ones, which can be further converted to chiral piperazines. rsc.org Similarly, palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines with excellent regio- and stereochemical control. acs.org

Titanium-based catalysts have been utilized in tandem hydroamination and asymmetric transfer hydrogenation reactions to produce chiral 3-substituted morpholines and piperazines from aminoalkyne substrates with high enantiomeric excess. ubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high stereoselectivity. ubc.ca

Furthermore, the asymmetric synthesis of substituted NH-piperidines has been achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, yielding enantiopure piperidines with high yields and excellent chirality retention. rsc.org

| Catalytic System | Reaction Type | Key Advantages | Reference(s) |

| Palladium Catalysis | Decarboxylative allylic alkylation, Cyclization | High enantioselectivity, modularity, good yields. | rsc.orgacs.org |

| Titanium/Ruthenium Catalysis | Tandem hydroamination/asymmetric transfer hydrogenation | High enantiomeric excess, broad substrate scope. | ubc.ca |

| Organocatalysis | Nitroalkene/amine/enone (NAE) condensation | Enantiopure products, high yields, chirality retention. | rsc.org |

Diversification and Derivatization Strategies for Compound Libraries

The creation of compound libraries based on the this compound scaffold is essential for structure-activity relationship (SAR) studies and drug discovery programs. Various chemical transformations are employed to introduce a wide range of functional groups and structural motifs.

Amide Bond Formation via Coupling Reagents

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation. For piperazine-containing scaffolds, the secondary amine of the piperazine ring is a common site for acylation.

Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to couple carboxylic acids to the piperazine nitrogen. nih.govcommonorganicchemistry.comnih.gov The addition of HOBt helps to suppress racemization and improve reaction efficiency. peptide.com The use of a base like N,N-diisopropylethylamine (DIPEA) is also common in these reactions. commonorganicchemistry.comreddit.com A protocol using one equivalent of EDC and one equivalent of 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective for the amidation of even electron-deficient amines. nih.gov

The synthesis of N-((piperazin-1-yl)methyl) benzenamine derivatives can be achieved through a Mannich reaction involving N-Boc-piperazine, an aniline, and formaldehyde, followed by deprotection of the Boc group. jgtps.com

| Coupling Reagent System | Typical Conditions | Key Features | Reference(s) |

| EDC/HOBt | DMF or DCM, often with a base like DIPEA. | Widely used, minimizes racemization. | nih.govcommonorganicchemistry.comnih.govpeptide.com |

| EDC/DMAP/HOBt (cat.) | Acetonitrile, DIPEA. | Effective for electron-deficient amines. | nih.gov |

Ether Linkage Synthesis from Precursors

The synthesis of ether-linked analogues of this compound can be achieved through various methods, often starting from a precursor containing a hydroxyl group. For instance, a piperazine derivative bearing a hydroxyalkyl substituent can be subjected to a Williamson ether synthesis, where it is treated with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Alternatively, N-Boc-piperazine can serve as a versatile starting material. chemicalbook.com It can be functionalized with a hydroxy-containing side chain, which can then be used to form an ether linkage. The Boc protecting group can subsequently be removed under acidic conditions to liberate the secondary amine of the piperazine ring, allowing for further derivatization.

Metal-Free Carbon-Carbon Bond Formation for Scaffold Extension

The formation of carbon-carbon bonds is fundamental to extending and diversifying the core scaffold. While transition-metal catalysis is a powerful tool for C-C bond formation, there is a growing interest in metal-free alternatives to avoid potential metal contamination in final products. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Metal-free C-H arylation of heterocycles, including pyrroles and piperazines, can be achieved using diaryliodonium salts as the arylating agents. nih.govmdpi.comresearchgate.net These reactions often proceed under mild conditions and offer a direct method for introducing aryl groups onto the heterocyclic rings. Another approach involves the use of arylhydrazines as an aryl radical source in the presence of a base and an oxidant like air. researchgate.net

Radical cyclization reactions mediated by reagents such as manganese(III) acetate (B1210297) can be used to construct dihydrofuran rings fused to a piperazine moiety, creating complex polycyclic structures. nih.gov

| Method | Reagents | Bond Formed | Key Features | Reference(s) |

| C-H Arylation | Diaryliodonium salts | C(sp²)-C(sp²) | Metal-free, direct arylation. | nih.govmdpi.comresearchgate.net |

| C-H Arylation | Arylhydrazines | C(sp²)-C(sp²) | Metal-free, uses air as an oxidant. | researchgate.net |

| Radical Cyclization | Mn(OAc)₃ | C-C | Forms new fused ring systems. | nih.gov |

Applications of Multicomponent Reactions (e.g., Ugi-Azide) in Derivatization

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single step. rsc.org This approach is valued for its efficiency, atom economy, and ability to quickly generate libraries of structurally diverse compounds. rsc.orgnih.gov

One of the most notable MCRs is the Ugi-azide reaction, which provides efficient access to 1,5-disubstituted-1H-tetrazoles (1,5-DS-T). rsc.orgmdpi.com This reaction is a variation of the classic Ugi four-component reaction, where a carboxylic acid is replaced by hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide (B81097), TMSN₃). rsc.org The resulting tetrazole ring is a key structural motif in medicinal chemistry, often acting as a bioisostere for a cis-amide bond, which can enhance metabolic stability and other physicochemical properties. rsc.orgmdpi.com

The general Ugi-azide reaction involves an aldehyde, an amine, an isocyanide, and an azide source. The process allows for the creation of highly functionalized tetrazole derivatives under mild conditions. mdpi.com While direct derivatization of this compound using this method is not extensively documented in the provided results, the principles can be applied to its constituent amines or to analogues containing suitable functional groups. For instance, piperazine derivatives can be synthesized through post-Ugi cyclization strategies, where the initial adduct undergoes a subsequent intramolecular reaction to form the piperazine ring. researchgate.net

The versatility of MCRs, including the Ugi-azide variant, offers a strategic advantage for creating novel derivatives. By systematically varying the aldehyde, amine, and isocyanide components, a vast chemical space can be explored to produce analogues with tailored properties. rsc.org Ultrasound irradiation has been shown to accelerate the Ugi-azide reaction, often proceeding under solvent-free conditions. mdpi.com

Table 1: Key Features of the Ugi-Azide Multicomponent Reaction

| Feature | Description | Reference |

| Reaction Type | Multicomponent Reaction (MCR) | rsc.org |

| Core Product | 1,5-Disubstituted-1H-tetrazoles | mdpi.com |

| Reactants | Aldehyde, Amine, Isocyanide, Azide (e.g., TMSN₃) | rsc.org |

| Key Advantage | Mimics cis-amide bonds, enhancing metabolic stability. | rsc.orgmdpi.com |

| Conditions | Often mild; can be accelerated by ultrasound. | mdpi.com |

Synthesis of Piperazine-Dithiocarbamate Conjugates

Dithiocarbamates are a class of organosulfur compounds that, when incorporated into a piperazine scaffold, create conjugates with significant pharmacological potential. researchgate.netnih.gov The synthesis of these conjugates often involves the reaction of a secondary amine with carbon disulfide (CS₂) in the presence of a base. researchgate.netnih.gov

A developed metal-free, three-component reaction provides a straightforward route to dithiocarbamate-containing piperazines. nih.gov This method involves the C–N bond cleavage of a 1,4-diazabicyclo[2.2.2]octane (DABCO) salt, which reacts with a secondary amine (such as pyrrolidine) and carbon disulfide in a one-pot synthesis. nih.gov This approach is notable for its tolerance of various secondary amines and DABCO salts, leading to a broad spectrum of 1,4-disubstituted piperazines in good yields. nih.gov

Another synthetic strategy involves a multi-step process. For example, 1-tosyl piperazine can be coupled with substituted N-phenyl bromoacetamides using carbon disulfide and sodium acetate under ultrasound conditions to yield 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids. researchgate.net

Table 2: Synthesis of Dithiocarbamate-Containing Piperazines via Multicomponent Reaction nih.gov

| Amine (1) | DABCO Salt (3) | Product (4) | Yield |

| Diethylamine | DABCO-CH₃I | 4a | 90% |

| Pyrrolidine | DABCO-CH₃I | 4c | 85% |

| Piperidine (B6355638) | DABCO-CH₃I | 4d | 88% |

| Morpholine (B109124) | DABCO-EtBr | 4g | 92% |

| Reaction conditions: DABCO salt (1 mmol), secondary amine (1 mmol), CS₂ (1.5 mmol), K₂CO₃ (1 mmol), solvent (5 mL), 90 °C, 16 h. nih.gov |

Biosynthetic Insights into Naturally Occurring Pyrrolidine and Piperazine Derivatives

The pyrrolidine and piperazine rings are privileged structures found in a vast array of natural products, biosynthesized by diverse organisms including fungi, bacteria, and plants. nih.govrsc.orgfrontiersin.org

Pyrrolidine Derivatives: The amino acid L-proline is a fundamental building block for many pyrrolidine-containing natural products. nih.gov Its cyclic structure serves as a ready-made chiral starting material for the biosynthesis and semi-synthesis of numerous compounds. nih.gov For instance, decalin-containing tetramic acids, which feature a pyrrolidine-2-one core, are produced by filamentous fungi. researchgate.net Their biosynthesis involves complex enzymes like polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids. researchgate.net

Other notable naturally occurring pyrrolidines include:

Anisomycin : An antibiotic produced by Streptomyces species that inhibits protein synthesis. frontiersin.org

Kainic acid : A neuroexcitatory compound first isolated from the seaweed Digenea simplex. frontiersin.org

Pyrroloindoline alkaloids : A class of complex molecules with a privileged tricyclic structure, whose biosynthesis is a subject of significant research. rsc.org

Piperazine Derivatives: Fungi are particularly prolific producers of piperazine alkaloids, which are often biosynthesized from amino acids. rsc.org 2,5-Diketopiperazines (DKPs), which are cyclic dipeptides, are common precursors. researchgate.net

The biosynthesis of more complex piperazine alkaloids, such as the diazabicyclic fischerazines, has been shown to involve a nonribosomal peptide synthetase (NRPS). acs.org This enzyme constructs a dibenzyl-piperazine core, which is then further modified by a multifunctional P450 monooxygenase. This enzyme installs hydroxyl groups, triggering a cascade of cyclization events to form the final complex structures. acs.org The piperazine ring is a common scaffold in natural products and their derivatives, valued for improving pharmacokinetic properties like water solubility. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 1 Pyrrolidin 1 Ylmethyl Piperazine Based Structures

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in 1-(pyrrolidin-1-ylmethyl)piperazine-based molecules are critical determinants of their biological activity. The presence of chiral centers, particularly on the pyrrolidine (B122466) ring, means that different stereoisomers can exhibit vastly different binding affinities and efficacies at their target receptors. nih.gov

The saturated nature of both the piperazine (B1678402) and pyrrolidine rings allows them to adopt non-planar conformations. Piperazine typically exists in a chair conformation, while the five-membered pyrrolidine ring adopts an envelope or twist (puckered) conformation. nih.gov The specific puckering and the orientation of substituents are influenced by both steric and electronic factors, which in turn dictate how the molecule fits into a receptor's binding pocket. nih.gov Computational studies, such as molecular mechanics and DFT (Density Functional Theory) methods, combined with experimental techniques like NMR spectroscopy, are used to analyze the preferred conformations of these derivatives. researchgate.net

Stereochemistry plays a profound role. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers consistently showed more potent analgesic activity than their (R)-(-) counterparts. nih.gov This enantioselectivity highlights that the specific spatial orientation of the substituents is crucial for optimal interaction with the chiral environment of the biological target, such as the C-9 asymmetric center of the morphine receptor. nih.govnih.gov The synthesis of specific stereoisomers, often starting from chiral precursors like L-proline, is a key strategy in drug design to produce compounds with desired biological profiles. nih.gov

Structural Determinants of Receptor Ligand Interactions

The interaction between a ligand and its receptor is governed by the ligand's structural features, which dictate its ability to form favorable interactions within the binding site. For derivatives of this compound, the piperidine (B6355638) and pyrrolidine moieties, along with various substituents, are the primary determinants of this interaction.

The piperidine and pyrrolidine rings are not merely passive linkers but active contributors to the molecule's pharmacological activity. The nitrogen atoms within these rings are often basic and can be protonated at physiological pH, enabling them to form crucial ionic or hydrogen bond interactions with acidic residues (like aspartic acid) in receptor binding sites. researchgate.netresearchgate.net

The choice between a piperidine and a pyrrolidine ring can significantly impact affinity and selectivity. In the development of dual histamine (B1213489) H3 and sigma-1 (σ₁) receptor antagonists, replacing a piperazine ring with a piperidine ring was identified as a critical factor for enhancing activity at the σ₁ receptor while maintaining high affinity for the H₃ receptor. nih.gov Conversely, in other chemical series, replacing a piperazine ring with a pyrrolidine or morpholine (B109124) group led to a marked decrease in activity, indicating the specific importance of the piperazine structure for that particular target. nih.gov The pyrrolidine scaffold is particularly valued for its ability to explore three-dimensional space due to its non-planar structure, a feature known as "pseudorotation," which can be controlled by substituent choice to achieve pharmacological efficacy. nih.gov

Modifying the substituents on the core scaffold is a fundamental strategy for optimizing a drug candidate's properties. The size, shape, and electronic characteristics of these substituents directly influence how the molecule interacts with its target, thereby affecting its binding affinity and selectivity. researchgate.net

In a series of inhibitors for inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, varying the aryl substituent on the piperazine ring had a profound effect on potency and selectivity. nih.gov For example, introducing an ethylbenzene (B125841) group resulted in a compound with low nanomolar inhibitory constants across multiple inflammatory caspases (caspase-1, -4, and -5). nih.gov Other modifications led to analogs with nearly tenfold selectivity for caspase-5 over the others. nih.gov This demonstrates that even subtle changes to a peripheral substituent can fine-tune the selectivity profile of the entire molecule. Similarly, for H1 antagonists, quantitative structure-activity relationship (QSAR) analysis revealed that the hydrophobicity of the side chain plays a major role in activity. nih.gov

| Compound ID | Aryl Substituent on Piperazine | Caspase-1 Kᵢ (nM) | Caspase-4 Kᵢ (nM) | Caspase-5 Kᵢ (nM) | Selectivity Profile |

| CK-1-41 | Ethylbenzene | 14 ± 2 | 26 ± 3 | 11 ± 1 | Pan-selective inhibitor |

| Analog A | (Specific analog) | - | - | - | ~10-fold selective for Caspase-5 |

| Analog B | (Specific analog) | - | - | - | ~10-fold selective for Caspase-5 |

| Analog C | (Specific analog) | - | - | - | ~10-fold selective for Caspase-5 |

Data derived from studies on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives. nih.gov

Development and Refinement of Pharmacophore Models for Target Engagement

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. These models are essential tools in drug design for virtual screening and lead optimization. mdpi.comfrontiersin.org For this compound-based structures, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positively ionizable centers corresponding to the protonated nitrogen atoms. nih.gov

The development of such a model often begins by analyzing a set of active compounds to identify their common structural features in their bioactive conformations. nih.gov For example, a pharmacophore designed for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives was composed of 11 distinct features that characterize the binding model. nih.gov These models can be ligand-based, derived from a series of known active molecules, or structure-based, derived from the crystal structure of the ligand-receptor complex. mdpi.comnih.gov By comparing the pharmacophores for different classes of drugs, such as anxiolytics and sedative-hypnotics, unique spatial arrangements of features can be identified that correlate with a specific biological activity. nih.gov These refined models then guide the design of new compounds with improved target engagement and desired pharmacological effects. researchgate.netresearchgate.net

Analysis of Substitutional Effects at Piperazine Nitrogen Positions (N-1 and N-4)

The two nitrogen atoms of the piperazine ring, designated N-1 and N-4, are critical points for chemical modification and have a significant impact on biological activity. researchgate.net The nature of the substituents at these positions can influence the molecule's basicity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

In many drug scaffolds, the piperazine ring acts as a linker between two key pharmacophoric elements. One nitrogen (e.g., N-1) is often attached to a core fragment, while the other (N-4) is available for substitution with various groups to explore interactions with different regions of the receptor binding pocket. nih.gov Studies on dopamine (B1211576) D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate various heterocyclic rings, and this substitution pattern is crucial for maintaining high affinity and selectivity. nih.gov Interestingly, in some derivatives, the basicity of the nitrogen atom attached to an aryl group was reduced, yet this did not negatively impact receptor affinity, suggesting that its role may not always be as a simple hydrogen bond donor/acceptor. nih.gov

The effect of substituents can be dramatic. In a series of acaricides, a variety of substituents on one piperazine nitrogen made no significant difference in activity at a high concentration, but at a lower concentration, even a simple methyl group provided excellent control. researchgate.net In another study on anticancer agents, SAR analysis indicated that the substituents at the N-4 position of the piperazine moiety, along with substitutions on the purine (B94841) ring, had a significant influence on cytotoxicity. nih.gov This highlights that both nitrogen positions of the piperazine ring are key handles for chemists to modulate biological activity and optimize drug candidates.

Computational and Theoretical Chemistry Approaches in the Study of 1 Pyrrolidin 1 Ylmethyl Piperazine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. youtube.com This method is crucial for predicting the binding affinity and mode of interaction of potential drug candidates like 1-(pyrrolidin-1-ylmethyl)piperazine with their biological targets.

The process begins with the three-dimensional structures of both the ligand and the protein. The structure of this compound can be generated and optimized using computational chemistry software, while the protein structure is often obtained from experimental sources like the Protein Data Bank (PDB). In the docking process, the ligand is placed in the binding site of the protein, and a scoring function is used to evaluate the fitness of different binding poses. windows.net These scoring functions estimate the binding free energy, considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

For this compound, the protonatable nitrogen atoms in the piperazine (B1678402) and pyrrolidine (B122466) rings are key features for forming strong interactions. Molecular docking studies can predict how these groups interact with specific amino acid residues in a protein's active site. For instance, the piperazine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. It can also form crucial salt bridge interactions with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov The pyrrolidinylmethyl group introduces a degree of flexibility, allowing the molecule to adopt various conformations to fit optimally within the binding pocket.

The results of a docking simulation are typically visualized to analyze the specific interactions between the ligand and protein residues. windows.net This analysis provides critical insights into the structural basis of molecular recognition and can guide the rational design of more potent and selective analogs.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner(s) |

|---|---|---|

| Hydrogen Bond (Donor) | Protonated Piperazine Nitrogen | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Piperazine/Pyrrolidine Nitrogen | Arginine, Lysine, Histidine, Serine |

| Ionic / Salt Bridge | Protonated Piperazine Nitrogen | Aspartate, Glutamate |

| Hydrophobic Interactions | Pyrrolidine Ring, Piperazine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Forces | Entire Molecule | Various non-polar residues |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, in a spatially defined manner.

For this compound and its derivatives, a pharmacophore model can be generated based on a set of known active compounds targeting a particular receptor. nih.gov The common features responsible for their activity are identified and mapped to create a 3D template. This model serves as a sophisticated filter for virtual screening, a process where large databases of chemical compounds are computationally searched to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org

The key pharmacophoric features of this compound would likely include:

A positive ionizable feature centered on the piperazine ring, crucial for interaction with negatively charged residues.

One or more hydrogen bond acceptor features on the nitrogen atoms.

A hydrophobic feature associated with the pyrrolidine ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen millions of compounds. nih.gov Hits from this initial screening are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. This approach significantly streamlines the early stages of drug discovery by focusing resources on compounds with a higher probability of success.

Table 2: Hypothetical Pharmacophore Model for a this compound-based Ligand

| Pharmacophoric Feature | Chemical Group | Spatial Coordinates (Å) (Illustrative) | Radius (Å) |

|---|---|---|---|

| Positive Ionizable (PI) | Piperazine Ring Center | (2.5, 1.0, 0.5) | 1.2 |

| Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen | (-1.8, 0.7, -0.2) | 1.0 |

| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen (N4) | (3.7, -0.3, -0.8) | 1.0 |

| Hydrophobic (HY) | Pyrrolidine Ring | (-2.5, -0.5, 0.0) | 1.5 |

Density Functional Theory (DFT) for Molecular Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is a highly accurate tool for determining optimized molecular geometries, conformational energies, and various spectroscopic and chemical reactivity properties. mdpi.com

For this compound, DFT calculations can provide a deep understanding of its intrinsic properties. By solving the electronic structure equations, DFT can predict the most stable three-dimensional arrangement of the atoms (the ground-state geometry). mdpi.com This includes precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to explore the molecule's conformational landscape. The piperazine ring can exist in chair, boat, or twist conformations, and the orientation of the pyrrolidinylmethyl substituent can also vary. rsc.org DFT calculations can determine the relative energies of these different conformers, identifying the most likely shapes the molecule will adopt.

Beyond structural analysis, DFT is used to compute a range of molecular properties:

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Electronic Properties: Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Chemical Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as electronegativity, hardness, and softness, which help in understanding the molecule's behavior in chemical reactions. mdpi.com

Table 3: Representative Molecular Properties of this compound Predictable by DFT

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Ground State Energy | -518.7 Hartree | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | 0.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Binding Kinetics and Conformational Landscapes

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. nih.gov

For a complex of this compound bound to a target protein, an MD simulation can be initiated using the best pose from a molecular docking study. The simulation tracks the atomic positions over nanoseconds or even microseconds, yielding valuable information about:

Binding Stability: MD simulations can assess the stability of the predicted binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand, researchers can determine if it remains stably bound in the active site or if it drifts away. nih.gov

Conformational Flexibility: Both the ligand and the protein are flexible. MD reveals how this compound might change its conformation within the binding pocket and how the protein might adapt to accommodate the ligand ("induced fit").

Interaction Dynamics: The simulation allows for the analysis of the persistence of key interactions, like hydrogen bonds, over time. A hydrogen bond that is present for 90% of the simulation time is far more significant than one that is only transiently formed. nih.gov

Binding Kinetics: Advanced MD techniques can be used to simulate the entire binding or unbinding process, providing estimates for kinetic rates like k_on (association rate) and k_off (dissociation rate), which are critical determinants of a drug's efficacy. nsf.gov

MD simulations provide a bridge between static computational models and the dynamic reality of biological systems, offering a more complete understanding of the conformational landscape and the kinetics of ligand-protein interactions.

Table 4: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

| Parameter / Output | Description | Typical Value / Result |

|---|---|---|

| Simulation Time | The total duration of the simulation. | 100 - 1000 nanoseconds |

| Force Field | A set of parameters describing the potential energy of the system. | OPLS, AMBER, CHARMM |

| Solvent Model | The representation of water molecules in the simulation box. | TIP3P, SPC/E |

| Temperature & Pressure | Controlled conditions to mimic a physiological environment. | 300 K, 1 bar |

| RMSD Plot | Root-Mean-Square Deviation vs. time, showing structural stability. | Stable if plateauing below 2-3 Å |

| RMSF Plot | Root-Mean-Square Fluctuation vs. residue, showing flexible regions. | High peaks indicate flexible loops. |

| Interaction Fraction | Percentage of simulation time a specific interaction is maintained. | e.g., H-bond with Asp126 present for 85% of the time. |

Advanced Analytical Techniques in the Characterization and Research of 1 Pyrrolidin 1 Ylmethyl Piperazine Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, chemists can map out connectivity, identify functional groups, and ascertain the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the analysis of 1-(pyrrolidin-1-ylmethyl)piperazine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the piperazine (B1678402) ring, and the methylene (B1212753) bridge connecting them. The protons on the carbons adjacent to the nitrogen atoms (α-protons) would appear at a lower field (higher ppm) compared to the other methylene protons (β-protons) due to the deshielding effect of the electronegative nitrogen. A study on the closely related structural isomer, 4-(1-pyrrolidinyl)piperidine (B154721), provides insight into the expected chemical shifts, where protons on carbons α to nitrogen atoms typically resonate between 2.4 and 3.1 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, with a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon atoms are also influenced by their proximity to nitrogen. For the parent pyrrolidine, carbons resonate at approximately 25.7 and 47.1 ppm , while for 1-methylpiperazine (B117243), ring carbons appear around 46.0 and 55.1 ppm chemicalbook.com. Based on this, the carbons of the pyrrolidine and piperazine rings in the target molecule, as well as the bridging methylene carbon, can be assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures like 4-(1-pyrrolidinyl)piperidine researchgate.net, pyrrolidine , and 1-methylpiperazine chemicalbook.com.

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrrolidine C2/C5-H | ~2.5 - 2.7 | ~54 |

| Pyrrolidine C3/C4-H | ~1.7 - 1.9 | ~24 |

| Methylene Bridge (-CH₂-) | ~2.6 - 2.8 | ~60 |

| Piperazine C2/C6-H | ~2.4 - 2.6 | ~55 |

| Piperazine C3/C5-H | ~2.7 - 2.9 | ~46 |

| Piperazine N-H | Variable | N/A |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to definitively assign these proton and carbon signals by establishing correlations between coupled protons and between protons and their directly attached carbons. researchgate.net

Mass Spectrometry (MS, HRMS, FAB-MS, LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₉N₃), High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

The fragmentation of piperazine derivatives under techniques like Electrospray Ionization (ESI-MS) typically involves the cleavage of the C-N bonds within the piperazine ring or the bonds connecting substituents to the ring. xml-journal.net Studies on benzylpiperazines and phenylpiperazines show that these bonds are prone to rupture, leading to characteristic fragment ions. xml-journal.net

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the bond between the methylene bridge and the piperazine ring, or the fragmentation of the rings themselves. The most likely fragment ions would include the pyrrolidin-1-ylmethyl cation and the piperazine cation.

Table 2: Predicted ESI-MS Fragmentation Pattern for this compound Fragmentation pathways are predicted based on general principles and data from related piperazine xml-journal.net and pyrrolidine nist.gov compounds.

| m/z (mass/charge) | Proposed Fragment Ion | Structure |

| 170.165 | [M+H]⁺ (Molecular Ion) | [C₉H₂₀N₃]⁺ |

| 98.097 | Pyrrolidin-1-ylmethyl cation | [C₅H₁₂N]⁺ |

| 85.089 | Piperazine cation | [C₄H₉N₂]⁺ |

| 70.065 | Pyrrolidine ring fragment | [C₄H₈N]⁺ |

| 56.050 | Piperazine ring fragment | [C₃H₆N]⁺ |

LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for analyzing complex mixtures, allowing for the separation of the parent compound from impurities before mass analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bonds.

The most prominent features would be the C-H stretching vibrations of the methylene groups in the aliphatic rings and the connecting bridge, which are expected in the 2850-3000 cm⁻¹ region. C-N stretching vibrations, characteristic of aliphatic amines, typically appear in the 1000-1200 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperazine ring would be visible as a moderate peak around 3300-3500 cm⁻¹. The absence of carbonyl (C=O) or other specific functional groups helps confirm the structure.

Table 3: Expected IR Absorption Bands for this compound Expected frequencies are based on spectra of related compounds like 1-methylpiperazine nist.gov and general IR correlation tables.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |

| 2850 - 3000 | C-H Stretch | Aliphatic CH₂ |

| 1450 - 1480 | C-H Bend | CH₂ Scissoring |

| 1000 - 1200 | C-N Stretch | Aliphatic Amine |

Electronic Circular Dichroism (ECD) Calculations for Chiral Compounds

While this compound itself is achiral, derivatives can be synthesized that contain stereocenters, making them chiral. Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of such chiral molecules in solution. researchgate.net

ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. For chiral piperazine derivatives, the analysis involves measuring the experimental ECD spectrum and comparing it to a theoretical spectrum generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). nih.gov A match between the experimental and a calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. researchgate.net This approach is invaluable in stereoselective synthesis, where controlling and confirming the stereochemistry of the products is critical.

Chromatographic Techniques for Separation and Impurity Profiling

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, Fluorescence, Evaporative Light Scattering)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. For a basic compound like this compound, reversed-phase HPLC is a common approach.

A typical method would utilize a C18 stationary phase column. However, as simple aliphatic amines like piperazine can exhibit poor retention on standard C18 columns jocpr.com, the mobile phase often requires modification with an acidic additive like phosphoric acid or formic acid to ensure good peak shape and retention. sielc.com Since the target molecule lacks a strong chromophore, direct UV detection at low wavelengths (e.g., ~210 nm) would be necessary.

For trace-level analysis or when dealing with impurities that also lack UV absorbance, other detection methods can be employed. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can significantly enhance detection sensitivity with a standard UV detector. jocpr.com Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, as it is a quasi-universal detector that responds to any analyte that is less volatile than the mobile phase, making it suitable for non-chromophoric compounds.

Table 4: Representative HPLC Method Parameters for Analysis of this compound Parameters are based on published methods for related piperazine derivatives. jocpr.comsielc.comgoogle.com

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 210 nm, or ELSD, or UV post-derivatization |

| Injection Volume | 10 µL |

The development and validation of such an HPLC method are crucial for quality control, allowing for the accurate determination of purity and the identification and quantification of any process-related impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique that combines the potent separation capabilities of liquid chromatography with the precise mass analysis offered by mass spectrometry. This synergy is particularly effective for the analysis of piperazine derivatives in various matrices, from active pharmaceutical ingredients (APIs) to complex biological samples. nih.govresearchgate.netscienceasia.org The LC component separates the analyte from impurities and other components, while the MS component provides structural information and sensitive quantification based on the mass-to-charge ratio (m/z) of the resulting ions. scienceasia.org

Research on piperazine-containing compounds frequently employs LC-MS for both qualitative and quantitative purposes. researchgate.net For instance, methods have been developed for the rapid detection of piperazine designer drugs, achieving good chromatographic separation in under 20 minutes. nih.gov In the context of drug safety and manufacturing, highly sensitive LC-MS/MS methods are crucial for detecting and quantifying trace-level impurities, such as nitrosamines, in APIs containing a piperazine moiety. mdpi.comresearchgate.net These methods often utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional specificity and low detection limits. mdpi.commdpi.com

The development of a robust LC-MS method involves the careful optimization of several parameters. The choice of chromatographic column, mobile phase composition (including pH and organic modifiers), and MS source settings are all critical for achieving the desired sensitivity and selectivity. mdpi.com For example, a study quantifying piperazine residues in chicken muscle used a combination of accelerated solvent extraction (ASE) for sample preparation followed by HPLC-tandem mass spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source operating in positive mode. scienceasia.org Similarly, the analysis of the N-phenylpiperazine derivative LQFM05 utilized liquid-liquid extraction (LLE) for sample clean-up prior to LC-QTOF/MS analysis. nih.gov

Table 1: Examples of LC-MS Methodologies for Piperazine Derivatives

| Parameter | Method 1: Nitrosamine Impurity mdpi.com | Method 2: Piperazine Residue scienceasia.org | Method 3: Phenylpiperazine Drug nih.gov |

| Analyte | 1-Methyl-4-nitrosopiperazine (MNP) | Piperazine (PIP) | 1-(4-methoxyphenyl)−4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM05) |

| Technique | LC-MS/MS | HPLC-MS/MS | LC-QTOF/MS |

| Column | Purospher® STAR Phenyl (10 mm × 2.1 mm) | Acquity UPLC HSS T3 (100 mm x 2.1 mm) | Not Specified |

| Mobile Phase | Gradient elution with Ammonium formate/Formic acid in Water and Methanol | Ultrapure water–acetonitrile (15:85, V/V) | Not Specified |

| Ionization | ESI Jetstream | ESI Positive Mode (ESI+) | Not Specified |

| Detection | Triple Quadrupole (MRM) | Triple Quadrupole (MRM) | Quadrupole Time-of-Flight (QTOF) |

| LOD/LOQ | LOD: Not specified, LOQ: 0.51 ng/mL | LOD: 0.3 µg/kg, LOQ: 1.0 µg/kg | LLOQ: 10.0 ng/mL |

LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. nih.gov Its advantages, including high efficiency, rapid analysis times, and minimal sample and reagent consumption, make it a valuable alternative and complement to HPLC. nih.govlabcompare.com CE is particularly well-suited for the analysis of charged molecules like piperazine derivatives and for resolving complex mixtures, including chiral compounds. astm.orgnih.gov

Different modes of CE can be employed for the analysis of piperazine-related structures. Capillary Zone Electrophoresis (CZE), the most common form, separates analytes based on their charge-to-mass ratio in a free-solution electrolyte. labcompare.com This technique has been successfully applied to the separation of various piperazine isomers and derivatives. For instance, a CZE method was developed to resolve three chlorophenylpiperazine (B10847632) isomers (oCPP, mCPP, and pCPP) in under 15 minutes using a background electrolyte (BGE) containing phosphoric acid and α-cyclodextrin. nih.gov

The versatility of CE is enhanced by the use of additives in the BGE. Chiral selectors, such as cyclodextrins, can be incorporated to achieve the separation of enantiomers. A chiral CE method was optimized to simultaneously separate a mixture of six piperazine compounds and four chiral amphetamines using hydroxypropyl-β-cyclodextrin (HPβCD) as a selector. astm.orgnih.gov Another study demonstrated the chiral resolution of H1-antihistamine piperazine derivatives using sulfated β-cyclodextrin (S-β-CD). nih.gov

Table 2: Capillary Electrophoresis Methods for Piperazine Derivative Separation

| Parameter | Method 1: Designer Drugs astm.orgnih.gov | Method 2: Isomer Separation nih.gov | Method 3: Chiral Antihistamines nih.gov |

| Analytes | BZP, TFMPP, and other piperazines | oCPP, mCPP, pCPP | Chlorcyclizine, Norchlorcyclizine, Neobenodine |

| CE Mode | Chiral Capillary Electrophoresis (CZE) | Capillary Zone Electrophoresis (CZE) | Chiral Capillary Electrophoresis (CZE) |

| Background Electrolyte (BGE) | 200 mM phosphate (B84403) buffer (pH 2.8) with 20 mM HPβCD | 20 mmol/L phosphoric acid (pH 2.5) with 10 mmol/L α-cyclodextrin | 100 mM phosphate buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) methanol |

| Applied Voltage | Not Specified | 25 kV | Not Specified |

| Capillary | Not Specified | 60 cm (50 cm effective length) x 50 µm i.d. | Not Specified |

| Detection | UV-spectral data | UV detection at 236 nm | Not Specified |

BZP: 1-benzylpiperazine, TFMPP: 1-(3-trifluoromethylphenyl)piperazine, o/m/pCPP: ortho/meta/para-1-(chlorophenyl)piperazine

X-ray Diffraction for Crystalline Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. The parent piperazine molecule itself has been studied by X-ray crystallography, which confirmed its chair conformation. wikipedia.org

In the broader context of piperazine derivative research, XRD is frequently used to characterize novel compounds. For example, the crystal structure of a synthesized piperazine derivative, (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, was determined by XRD, revealing its molecular geometry and intermolecular interactions in the crystal lattice. jyu.fi Another study reported the crystal structure of a different piperazine derivative, which was found to crystallize in the monoclinic space group P21/c. researchgate.net The detailed data obtained from such analyses, including unit cell dimensions and space group, serve as a unique fingerprint for the crystalline solid.

Table 3: Crystallographic Data for Representative Piperazine Derivatives

| Parameter | Compound 1: A Substituted Piperazine researchgate.net | Compound 2: A Triazolopyridazinoindole mdpi.com |

| Chemical Formula | C29H36FN3O5S | C14H11N5 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| Unit Cell Parameters | a = 12.5503(2) Å | a = 5.9308(2) Å |

| b = 11.2039(2) Å | b = 10.9695(3) Å | |

| c = 14.1007(4) Å | c = 14.7966(4) Å | |

| α = 90° | α = 100.5010(10)° | |

| β = 90° | β = 98.6180(10)° | |

| γ = 90° | γ = 103.8180(10)° | |

| Volume (V) | Not Specified | 900.07(5) ų |

| Molecules per Unit Cell (Z) | 4 | Not Specified |

| Final R index (R1) | 0.031 | Not Specified |

Q & A

Q. What are the optimal synthetic routes for 1-(pyrrolidin-1-ylmethyl)piperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of piperazine derivatives often involves nucleophilic substitution or reductive amination. For example, a protocol similar to the synthesis of 2-pyrrolidine-1-yl-benzaldehydes () can be adapted:

- Step 1: React pyrrolidine with a bromomethyl-piperazine precursor in DMF using K₂CO₃ as a base at 150°C for 20 hours.

- Step 2: Monitor reaction progress via TLC. Purify via ethyl acetate extraction and MgSO₄ drying.

Yields >90% are achievable with rigorous control of solvent polarity and temperature. Microwave-assisted synthesis () may reduce reaction time.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify characteristic peaks for pyrrolidine (δ ~1.9–2.0 ppm, m) and piperazine (δ ~2.5–3.5 ppm, m) .

- LC-MS : Confirm molecular weight (C₉H₁₉N₃, MW 169.3 g/mol) and purity (>98% via GC, as in ).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

Q. How can preliminary pharmacological screening of this compound be designed?

Methodological Answer:

- In vitro assays : Test binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives, ). Use radioligand displacement assays at concentrations 1 nM–10 µM.

- ADME profiling : Assess solubility (logP ~1.5 predicted) and metabolic stability using liver microsomes ().

Advanced Research Questions

Q. What structural modifications enhance the stability of this compound under physiological conditions?

Methodological Answer:

- Steric Shielding : Introduce bulky substituents (e.g., 4-fluorobenzyl, as in ) to reduce enzymatic degradation.

- Salt Formation : Hydrochloride salts improve crystallinity and stability (e.g., reports flunarizine hydrochloride’s degradation pathways).

- pH Optimization : Maintain pH 6–7 to prevent hydrolysis of the pyrrolidine-piperazine linkage.

Q. How do computational models predict the binding modes of this compound to neurological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with 5-HT₂A receptors (docking score < −8 kcal/mol suggests high affinity).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.

- QSAR Analysis : Correlate substituent electronegativity with binding energy (e.g., fluorinated analogs in show enhanced activity).

Q. What analytical strategies resolve contradictions in reported toxicity data for piperazine derivatives?

Methodological Answer:

- Meta-Analysis : Compare acute toxicity (LD₅₀) across studies using species-specific metabolic scaling (e.g., reports skin/eye irritation for a related compound).

- Mechanistic Toxicology : Perform ROS assays and mitochondrial membrane potential measurements to differentiate cytotoxic vs. genotoxic effects.

- Dose-Response Modeling : Fit data to Hill equations to identify thresholds for adverse effects (EC₅₀ vs. IC₅₀).

Q. How can degradation products be identified and quantified during long-term stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂).

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid/ACN gradient (). Major degradation products may include pyrrolidine oxides or piperazine ring-opened analogs.

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference Method |

|---|---|---|

| Molecular Weight | 169.3 g/mol | HRMS () |

| LogP (Predicted) | 1.5 ± 0.3 | SwissADME |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | Shake-flask () |

| Melting Point | 120–125°C (decomposes) | DSC () |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation |

|---|---|---|

| Piperazine dimer | Excess base | Reduce K₂CO₃ stoichiometry |

| Pyrrolidine N-oxide | Oxidative conditions | Use inert atmosphere (N₂) |

Key Research Challenges

- Stereochemical Control : Racemization at the pyrrolidine-piperazine junction requires chiral HPLC ().

- Ecotoxicity : Piperazine derivatives show moderate soil mobility (); assess bioaccumulation via logD values.

- Regulatory Hurdles : Analog-specific restrictions (e.g., ) necessitate structural novelty for patentability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.